(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
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Overview
Description
(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thioxothiazolidinyl ring, a methoxybenzylidene group, and a cyclopentyl substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where 2-methoxybenzaldehyde reacts with a thioxothiazolidinone derivative in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the cyclopentyl and propanamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxothiazolidinyl ring can be reduced to form thiazolidinyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzylidene group can yield methoxybenzoic acid, while reduction of the thioxothiazolidinyl ring can produce thiazolidinyl derivatives.
Scientific Research Applications
(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of (Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
Uniqueness
(Z)-N-cyclopentyl-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to its combination of a thioxothiazolidinyl ring and a methoxybenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-24-15-9-5-2-6-13(15)12-16-18(23)21(19(25)26-16)11-10-17(22)20-14-7-3-4-8-14/h2,5-6,9,12,14H,3-4,7-8,10-11H2,1H3,(H,20,22)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMKAKJAEQCZDK-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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